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Compound of Interest

Compound Name: 1-Bromo-2-methylpentane

Cat. No.: B146034 Get Quote

An In-depth Technical Guide to the Structural Formula and Isomers of 1-Bromo-2-
methylpentane

Abstract
This technical guide provides a comprehensive overview of 1-bromo-2-methylpentane, a

halogenated alkane with applications in organic synthesis and as a potential building block in

the development of new chemical entities. The document details the structural formula,

explores the constitutional and stereoisomers of its parent formula C6H13Br, presents key

physicochemical data, and outlines a representative experimental protocol for its synthesis.

This guide is intended for researchers, scientists, and professionals in the fields of chemistry

and drug development.

Structural Formula of 1-Bromo-2-methylpentane
1-bromo-2-methylpentane is a primary alkyl halide with the molecular formula C6H13Br.[1] Its

structure consists of a pentane backbone with a methyl group substituted at the second carbon

(C2) and a bromine atom attached to the first carbon (C1).

Molecular Formula: C6H13Br

Molecular Weight: 165.07 g/mol [1]

IUPAC Name: 1-bromo-2-methylpentane[2]
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CAS Registry Number: 25346-33-2[2][3]

Synonyms: 2-methylpentyl bromide[2][3]

The structural representation of 1-bromo-2-methylpentane is as follows:

Skeletal Structure:

Condensed Structure: CH3CH(CH3)CH2CH2CH2Br

A critical feature of the 1-bromo-2-methylpentane structure is the presence of a chiral center

at the C2 position. The carbon atom is bonded to four different groups: a hydrogen atom, a

methyl group, a propyl group, and a bromomethyl group. This chirality gives rise to

stereoisomerism, which is discussed in a later section.

Isomerism in Bromohexanes (C6H13Br)
Isomers are molecules that share the same molecular formula but have different arrangements

of atoms. For the molecular formula C6H13Br, there are numerous isomers, which can be

broadly classified into constitutional isomers and stereoisomers.

Types of Isomers

Examples of Constitutional Isomers Examples of Stereoisomers for 1-Bromo-2-methylpentane

Molecular Formula
C6H13Br

Constitutional Isomers
(Different Connectivity)

Stereoisomers
(Different Spatial Arrangement)

1-Bromohexane 2-Bromo-2-methylpentane 1-Bromo-3-methylpentane (R)-1-Bromo-2-methylpentane (S)-1-Bromo-2-methylpentane

Click to download full resolution via product page

Caption: Isomeric classification of C6H13Br.
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Constitutional Isomers
Constitutional (or structural) isomers of C6H13Br have the same molecular formula but differ in

the connectivity of their atoms. These differences can arise from variations in the carbon

skeleton (e.g., straight-chain vs. branched) or the position of the bromine atom on the carbon

chain. There are 17 constitutional isomers of bromohexane.

Table 1: Selected Constitutional Isomers of C6H13Br

IUPAC Name Carbon Skeleton Classification

1-Bromohexane Hexane Primary

2-Bromohexane Hexane Secondary

3-Bromohexane Hexane Secondary

1-Bromo-2-methylpentane 2-Methylpentane Primary

2-Bromo-2-methylpentane 2-Methylpentane Tertiary

1-Bromo-3-methylpentane 3-Methylpentane Primary

2-Bromo-3-methylpentane 3-Methylpentane Secondary

1-Bromo-2,2-dimethylbutane 2,2-Dimethylbutane Primary

Stereoisomers of 1-Bromo-2-methylpentane
Stereoisomers have the same molecular formula and connectivity but differ in the three-

dimensional arrangement of their atoms. Due to the chiral center at C2, 1-bromo-2-
methylpentane exists as a pair of enantiomers: (R)-1-bromo-2-methylpentane and (S)-1-
bromo-2-methylpentane. Enantiomers are non-superimposable mirror images of each other

and will rotate plane-polarized light in opposite directions.
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(R)-1-Bromo-2-methylpentane

(S)-1-Bromo-2-methylpentane
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Mirror Plane
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Caption: Enantiomers of 1-bromo-2-methylpentane.

Physicochemical Properties
The physical and chemical properties of bromohexane isomers vary depending on their

structure. Branching in the carbon chain generally leads to a lower boiling point due to a

decrease in the surface area available for intermolecular van der Waals forces.

Table 2: Physical Properties of Selected C6H13Br Isomers

Isomer CAS Number
Boiling Point
(°C)

Density (g/mL
at 25°C)

Refractive
Index (n20/D)

1-Bromohexane 111-25-1 154-158 1.176 1.448

1-Bromo-2-

methylpentane
25346-33-2 141 1.169 1.444

1-Bromo-3-

methylpentane
51116-73-5 148-150 N/A N/A

2-Bromo-3-

methylbutane
18295-25-5 115 N/A N/A
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Representative Experimental Protocol: Synthesis of
1-Bromo-2-methylpentane
While a specific, peer-reviewed synthesis for 1-bromo-2-methylpentane is not readily

available, a representative protocol can be adapted from the general synthesis of primary alkyl

bromides from their corresponding alcohols. The synthesis of 1-bromo-2-methylpentane
would start from 2-methylpentan-1-ol. A common method involves reaction with hydrobromic

acid.

Objective: To synthesize 1-bromo-2-methylpentane from 2-methylpentan-1-ol.

Reaction: CH3CH(CH3)CH2CH2CH2OH + HBr → CH3CH(CH3)CH2CH2CH2Br + H2O

Materials:

2-methylpentan-1-ol

48% Hydrobromic acid (HBr)

Concentrated Sulfuric acid (H2SO4)

5% Sodium bicarbonate (NaHCO3) solution

Anhydrous magnesium sulfate (MgSO4)

Dichloromethane (for extraction, optional)

Round-bottom flask

Reflux condenser

Heating mantle

Separatory funnel

Distillation apparatus

Procedure:
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Reaction Setup: In a round-bottom flask, combine 2-methylpentan-1-ol and 48%

hydrobromic acid.

Acid Addition: Slowly add concentrated sulfuric acid to the flask while cooling in an ice bath

to control the exothermic reaction.

Reflux: Attach a reflux condenser and heat the mixture to reflux for approximately 12-16

hours.

Work-up: After cooling, transfer the mixture to a separatory funnel. The organic layer

(containing the product) should be separated from the aqueous layer.

Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution,

and finally with water again to remove any unreacted acid and other impurities.

Drying: Dry the organic layer over anhydrous magnesium sulfate.

Purification: Filter to remove the drying agent and purify the crude 1-bromo-2-
methylpentane by distillation, collecting the fraction at its boiling point (approximately

141°C).

Safety Precautions: This reaction should be performed in a well-ventilated fume hood.

Concentrated acids (HBr and H2SO4) are highly corrosive and should be handled with

appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

Spectroscopic Data
Spectroscopic methods are essential for the structural elucidation and confirmation of 1-
bromo-2-methylpentane and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of 1-bromo-2-methylpentane is expected to show

distinct signals for the different proton environments in the molecule. The integration of

these signals would correspond to the number of protons in each environment, and the

splitting patterns would provide information about adjacent protons.
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¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the

six carbon atoms in the molecule.[2]

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic C-H stretching and

bending vibrations for the alkyl groups and a C-Br stretching vibration typically in the range

of 500-600 cm⁻¹.[2]

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak and

characteristic fragmentation patterns, including peaks corresponding to the loss of a bromine

atom.[2]

Table 3: Gas Chromatography Data for 1-Bromo-2-methylpentane[2][3]

Column Type Kovats Retention Index (I)

Semi-standard non-polar 946, 948, 956

Standard polar 1099, 1104, 1112

Conclusion
1-bromo-2-methylpentane is a chiral primary alkyl halide with a rich isomeric landscape.

Understanding its structural formula and the variations among its constitutional and

stereoisomers is crucial for its application in targeted organic synthesis. The data and protocols

presented in this guide offer a foundational resource for researchers working with this and

related bromoalkane compounds. The differences in physical properties among its isomers

highlight the importance of structural considerations in chemical and pharmaceutical

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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